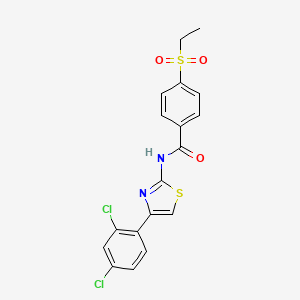

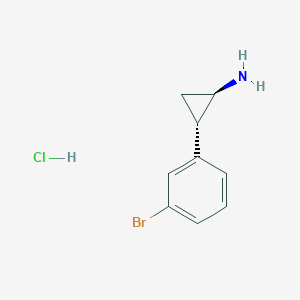

![molecular formula C21H21N5O2 B2489854 7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 691370-48-6](/img/structure/B2489854.png)

7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related triazolopyrimidines involves multi-component reactions, where aminoazoles react with esters and aldehydes under specific conditions. For instance, the synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines has been achieved through reactions of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde (Fedorova et al., 2003). This method could potentially be adapted for the synthesis of the specified compound, considering the similarity in the structural framework.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives, including their solvate forms, provides insights into their chemical behavior and potential interactions. For example, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been elucidated in two crystal environments, showcasing different supramolecular architectures due to hydrogen bonding and π-π stacking interactions (Canfora et al., 2010). These structural details could be relevant to the subject compound, given the structural similarities.

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, offering a versatile platform for functionalization and derivatization. For instance, the cyclocondensation of triazolopyrimidines with hydroxylamine or hydrazine leads to distinct products with specific structural features, demonstrating the reactivity of the triazolopyrimidine core (Desenko et al., 1998). These reactions could be indicative of the chemical behavior of the specific compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

7-(3-Methoxyphenyl)-5-Methyl-N-(2-Methylphenyl)-4,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide, a triazolopyrimidine derivative, has been explored in scientific research for its synthesis and biological activity. A study conducted by Gilava, Patel, Ram, and Chauhan (2020) involved the synthesis of similar triazolopyrimidine compounds using Biginelli protocol. These compounds, including derivatives of triazolopyrimidine, were characterized by IR, NMR, and mass spectroscopic techniques and evaluated for antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).

Mode of Action

Similar compounds are known to interact with their targets through specific binding interactions, leading to changes in the target’s function . For instance, JAK inhibitors prevent the activation of JAKs, thereby inhibiting downstream signal transduction .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathways can include changes in gene expression, cellular metabolism, and cell proliferation.

Result of Action

Based on the potential targets, the compound could influence gene expression, cellular metabolism, and cell proliferation . For instance, inhibition of JAKs can prevent the activation of STAT proteins, thereby affecting gene expression and cellular functions .

Zukünftige Richtungen

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which this molecule belongs, continues to be of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential applications in the treatment of various diseases .

Eigenschaften

IUPAC Name |

7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-13-7-4-5-10-17(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-8-6-9-16(11-15)28-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMOPOXHMMZUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)

![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)

![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/no-structure.png)